2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione, 3,4-dihydro-4-(3-methoxyphenyl)-
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Overview
Description
2H,5H-Pyrano3,2-cbenzopyran-2,5-dione, 3,4-dihydro-4-(3-methoxyphenyl)- is a complex organic compound known for its unique structural features and diverse applications This compound belongs to the class of pyranocoumarins, which are characterized by a fused pyran ring and a benzopyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,5H-Pyrano3,2-cbenzopyran-2,5-dione, 3,4-dihydro-4-(3-methoxyphenyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic compounds with aldehydes, followed by cyclization reactions. For instance, the reaction between 3-methoxybenzaldehyde and a suitable phenol under acidic or basic conditions can lead to the formation of the desired pyranocoumarin structure.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or copper, can facilitate the cyclization and condensation reactions. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2H,5H-Pyrano3,2-cbenzopyran-2,5-dione, 3,4-dihydro-4-(3-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).
Major Products
The major products formed from these reactions include various substituted pyranocoumarins, quinones, and dihydro derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry
In chemistry, 2H,5H-Pyrano3,2-cbenzopyran-2,5-dione, 3,4-dihydro-4-(3-methoxyphenyl)- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
Biologically, this compound exhibits various bioactivities, including antioxidant, anti-inflammatory, and antimicrobial properties. It is often studied for its potential therapeutic applications in treating diseases such as cancer and infections.
Medicine
In medicine, derivatives of this compound are explored for their potential as pharmaceutical agents. Their ability to interact with biological targets makes them candidates for drug development, particularly in oncology and infectious diseases.
Industry
Industrially, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2H,5H-Pyrano3,2-cbenzopyran-2,5-dione, 3,4-dihydro-4-(3-methoxyphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A simpler structure with similar aromatic properties.
Chromone: Another benzopyran derivative with distinct reactivity.
Flavone: A structurally related compound with additional hydroxyl groups.
Uniqueness
2H,5H-Pyrano3,2-cbenzopyran-2,5-dione, 3,4-dihydro-4-(3-methoxyphenyl)- is unique due to its fused pyran and benzopyran rings, along with the methoxyphenyl group. This combination imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
3,2-cbenzopyran-2,5-dione, 3,4-dihydro-4-(3-methoxyphenyl)-, covering its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C19H14O5 |
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Molecular Weight |
322.3 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-3,4-dihydropyrano[3,2-c]chromene-2,5-dione |
InChI |
InChI=1S/C19H14O5/c1-22-12-6-4-5-11(9-12)14-10-16(20)24-18-13-7-2-3-8-15(13)23-19(21)17(14)18/h2-9,14H,10H2,1H3 |
InChI Key |
OWGCXBOVKWSXOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=O)OC3=C2C(=O)OC4=CC=CC=C43 |
Origin of Product |
United States |
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